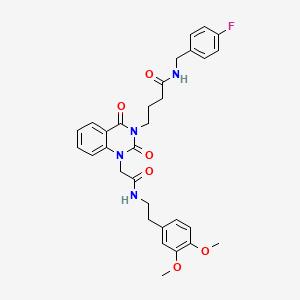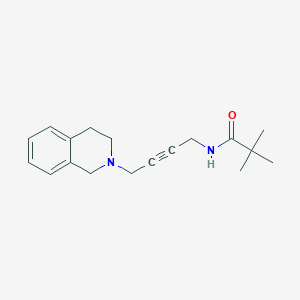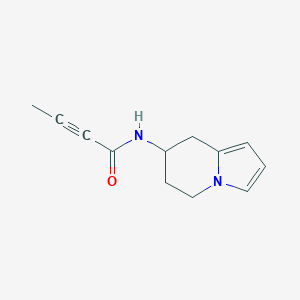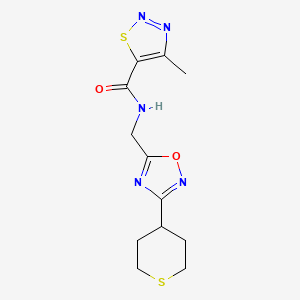![molecular formula C14H24F2N2OSi B2767286 [3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol CAS No. 2227014-08-4](/img/structure/B2767286.png)
[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol” is a minimally interfering photo-affinity label (MI-PAL). It contains a diazirine for UV light-induced covalent modification of a biological target with potential for downstream applications via the click chemistry-enabling alkyne tag . Its small size exhibits minimal perturbation of the interactions between proteins and the ligand or probe .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a diazirine ring and a triisopropylsilyl group attached to a prop-2-ynyl chain. The presence of the diazirine ring allows for UV light-induced covalent modification of a biological target .Chemical Reactions Analysis
This compound is used as a photo-affinity label, meaning it can form a covalent bond with a target molecule when exposed to UV light . This makes it useful for studying interactions between molecules.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature and has a molecular weight of 302.44 . It should be stored at temperatures below -20°C .Applications De Recherche Scientifique
Photo-affinity Labeling
Design and Synthesis for Probing Molecular Targets
A novel photo-affinity probe containing the 3-(1,1-difluoroprop-2-ynyl)-3H-diazirin-3-yl functional group was designed for the identification of molecular targets of bioactive compounds. This probe facilitates the photochemically induced coupling of a compound to its target, followed by a click reaction for target purification without necessitating radioisotopes, offering a unique value in molecular identification (Nag S. Kumar & R. Young, 2009).
Insights into Photochemical Reactions
Research on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including related structures, has provided valuable information on the mechanisms of photo-induced carbene generation. These insights are crucial for understanding the efficiency and limitations of using diazirines in photo-affinity probes for biological research (M. Platz et al., 1991).
Advancements in Photolabeling Techniques
The development of chromogenic diazirines for spectrophotometric detection in photo-affinity labeling represents a significant advancement. These compounds allow for the simple detection of labeled products without resorting to radioactive techniques, facilitating easier and safer analytical processes (Y. Hatanaka et al., 1989).
Catalytic Conversion Research
Research into the conversion of methane to methanol under ambient conditions using a tricopper complex illustrates a potential application in energy and environmental science. This showcases the broader chemical utility of compounds with similar functional groups in facilitating challenging chemical transformations (Chih-Cheng Liu et al., 2016).
Gold Nanoparticle Modification
The use of diazirine-modified gold nanoparticles for efficient interfacial carbene insertion reactions demonstrates an innovative approach to material science. This application provides a platform for modifying the surface properties of nanoparticles, which can be utilized in various technological applications (Hossein Ismaili et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
[3-[1,1-difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2OSi/c1-10(2)20(11(3)4,12(5)6)8-7-13(15,16)14(9-19)17-18-14/h10-12,19H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPASYQQQYNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C1(N=N1)CO)(F)F)(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)
![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)

![4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2767224.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2767225.png)
